molecular formula C18H16Br2N2O3 B3828933 1-{4-bromo-2-[(Z)-(5-bromo-2-propanoylphenyl)-NNO-azoxy]phenyl}propan-1-one

1-{4-bromo-2-[(Z)-(5-bromo-2-propanoylphenyl)-NNO-azoxy]phenyl}propan-1-one

Cat. No.: B3828933
M. Wt: 468.1 g/mol
InChI Key: BOALUVXUJWQPQA-UHFFFAOYSA-N
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Description

1-{4-bromo-2-[(Z)-(5-bromo-2-propanoylphenyl)-NNO-azoxy]phenyl}propan-1-one is a complex organic compound characterized by its unique structure, which includes bromine atoms and an azoxy group

Preparation Methods

The synthesis of 1-{4-bromo-2-[(Z)-(5-bromo-2-propanoylphenyl)-NNO-azoxy]phenyl}propan-1-one involves multiple steps, typically starting with the preparation of the core phenyl structure. The bromination of the phenyl ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The azoxy group is introduced through a reaction involving nitrosation followed by reduction. Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-{4-bromo-2-[(Z)-(5-bromo-2-propanoylphenyl)-NNO-azoxy]phenyl}propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism by which 1-{4-bromo-2-[(Z)-(5-bromo-2-propanoylphenyl)-NNO-azoxy]phenyl}propan-1-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. The azoxy group can participate in redox reactions, influencing cellular pathways. The bromine atoms may enhance the compound’s binding affinity to specific proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar compounds include other brominated phenyl derivatives and azoxy-containing molecules. Compared to these, 1-{4-bromo-2-[(Z)-(5-bromo-2-propanoylphenyl)-NNO-azoxy]phenyl}propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include 2-bromo-1-(4-hydroxyphenyl)propan-1-one and 1-(4-bromo-2-fluorophenyl)ethan-1-one .

Properties

IUPAC Name

(5-bromo-2-propanoylphenyl)-(5-bromo-2-propanoylphenyl)imino-oxidoazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Br2N2O3/c1-3-17(23)13-7-5-11(19)9-15(13)21-22(25)16-10-12(20)6-8-14(16)18(24)4-2/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOALUVXUJWQPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Br)N=[N+](C2=C(C=CC(=C2)Br)C(=O)CC)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-bromo-2-[(Z)-(5-bromo-2-propanoylphenyl)-NNO-azoxy]phenyl}propan-1-one
Reactant of Route 2
1-{4-bromo-2-[(Z)-(5-bromo-2-propanoylphenyl)-NNO-azoxy]phenyl}propan-1-one
Reactant of Route 3
1-{4-bromo-2-[(Z)-(5-bromo-2-propanoylphenyl)-NNO-azoxy]phenyl}propan-1-one
Reactant of Route 4
1-{4-bromo-2-[(Z)-(5-bromo-2-propanoylphenyl)-NNO-azoxy]phenyl}propan-1-one
Reactant of Route 5
1-{4-bromo-2-[(Z)-(5-bromo-2-propanoylphenyl)-NNO-azoxy]phenyl}propan-1-one
Reactant of Route 6
Reactant of Route 6
1-{4-bromo-2-[(Z)-(5-bromo-2-propanoylphenyl)-NNO-azoxy]phenyl}propan-1-one

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